molecular formula C21H26N2O6S B6573634 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide CAS No. 946282-25-3

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B6573634
CAS No.: 946282-25-3
M. Wt: 434.5 g/mol
InChI Key: CATAHSMXHCNHCX-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide is a synthetic organic compound with a complex molecular structure. This compound is characterized by the presence of multiple functional groups, including an ethanesulfonyl group, a tetrahydroquinoline core, and a trimethoxybenzamide moiety. Such structural features make it a molecule of interest in various scientific research fields, particularly in medicinal chemistry and pharmacology.

Synthetic Routes and Reaction Conditions:

  • The synthesis of this compound typically involves multi-step organic reactions.

  • The initial step often includes the formation of the tetrahydroquinoline core via the Pictet-Spengler reaction, which condenses an aromatic aldehyde with an amine.

  • Lastly, the coupling of the 3,4,5-trimethoxybenzoyl chloride with the intermediate product under basic conditions completes the synthesis of the target compound.

Industrial Production Methods:

  • Industrial production often follows similar synthetic routes but optimizes for larger scales by employing continuous flow chemistry and automated systems.

  • Catalysts and high-throughput screening techniques might be used to enhance yield and purity.

Types of Reactions:

  • Oxidation: The ethanesulfonyl group could undergo oxidation to form sulfonic acids or related derivatives.

  • Reduction: The amide bond within the compound might be reduced under specific conditions to yield amines.

  • Substitution: The aromatic rings could participate in electrophilic aromatic substitution, introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation might require reagents such as potassium permanganate or chromium trioxide.

  • Reduction often involves reagents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution reactions could utilize reagents such as halogens and Lewis acids.

Major Products Formed:

  • Oxidation could yield sulfonic acids.

  • Reduction might produce amines.

  • Substitution can introduce various substituents on the aromatic rings, leading to diverse derivatives.

Chemistry:

  • Used as a building block for designing new chemical entities with specific properties.

Biology:

  • Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a lead compound in drug discovery programs targeting diseases like cancer and infections.

Industry:

  • Utilized in material science for developing novel materials with desired electronic or optical properties.

Mechanism:

  • The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors.

  • The ethanesulfonyl group could act as a pharmacophore, essential for binding to biological targets.

Molecular Targets and Pathways:

  • Potential targets include kinases, proteases, and G-protein coupled receptors.

  • The trimethoxybenzamide moiety might enhance binding affinity and selectivity.

Comparison:

  • Compared to other sulfonyl-containing compounds, this compound is unique due to its tetrahydroquinoline and trimethoxybenzamide components.

  • Compounds like sulfasalazine or sulfamethoxazole, which also contain sulfonyl groups, lack the specific structural features that confer the unique properties observed in our compound.

Comparison with Similar Compounds

  • Sulfasalazine

  • Sulfamethoxazole

  • 4-(ethanesulfonyl)-2,5-dimethoxyaniline

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Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-5-30(25,26)23-10-6-7-14-11-16(8-9-17(14)23)22-21(24)15-12-18(27-2)20(29-4)19(13-15)28-3/h8-9,11-13H,5-7,10H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATAHSMXHCNHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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